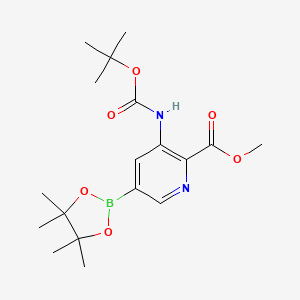

Ethyl 4-sulfanylcyclohexane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the use of ethyl formate as a formylation agent under neat conditions, which suggests that ethyl 4-sulfanylcyclohexane-1-carboxylate could potentially be synthesized through similar methods involving the introduction of a sulfanyl group into a cyclohexane carboxylate structure . Additionally, the cyclization of ethyl cyanoacetate derivatives in cold concentrated sulfuric acid to form complex cyclohexane structures indicates that the synthesis of ethyl 4-sulfanylcyclohexane-1-carboxylate might also involve cyclization steps .

Molecular Structure Analysis

The molecular structure of ethyl 4-sulfanylcyclohexane-1-carboxylate can be inferred from the crystal structure analysis of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, which crystallizes in the orthorhombic space group and exhibits an intramolecular N–H…O hydrogen bond . This suggests that ethyl 4-sulfanylcyclohexane-1-carboxylate may also exhibit specific crystallographic features and intramolecular interactions.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formylation of alcohols and amines, which could be relevant to the functionalization of ethyl 4-sulfanylcyclohexane-1-carboxylate . The cyclization reactions to form octahydrophenanthrene derivatives also provide a precedent for the types of chemical transformations that the ethyl 4-sulfanylcyclohexane-1-carboxylate might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques such as FT-IR, TGA, DTA, and UV-Visible spectroscopy . These methods could be applied to ethyl 4-sulfanylcyclohexane-1-carboxylate to determine its stability, functional groups, and optical properties. The thermal stability and transparency in the visible region of a novel heterocyclic compound also provide a comparison point for the expected properties of ethyl 4-sulfanylcyclohexane-1-carboxylate .

Applications De Recherche Scientifique

Synthesis and Attractants : Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a compound similar in structure to Ethyl 4-sulfanylcyclohexane-1-carboxylate, has been found to be a potent attractant for the Mediterranean fruit fly. This compound was stereoselectively synthesized, highlighting its potential in agricultural pest management (Raw & Jang, 2000).

Organic Synthesis : Ethyl cyclohexene-1-carboxylate, related to Ethyl 4-sulfanylcyclohexane-1-carboxylate, undergoes reaction with aromatic substrates to give various derivatives. This process is significant in the synthesis of compounds with potential applications in materials science and pharmaceuticals (Ramana & Potnis, 1993).

Microwave Synthesis Techniques : The compound Ethyl I,3-cyclohexadien-1-carboxylate, which shares similarities with Ethyl 4-sulfanylcyclohexane-1-carboxylate, has been used in various syntheses, including those for aromatic esters. The use of microwave activation for its synthesis highlights advancements in chemical synthesis techniques (Tesson & Deshayes, 2000).

Antioxidant and Antimicrobial Studies : Sulfonamide derivatives of carboxylate esters, including ethyl derivatives, have been studied for their biological activities, such as antioxidant and antimicrobial properties. This research could lead to the development of new therapeutic agents (Danish et al., 2019).

Fluorescence Sensors : Water-soluble sulfonato-Salen-type ligands, derived from compounds including ethyl cyclohexanecarboxylate, have been developed as fluorescence sensors for detecting copper in water and living cells. This application is critical in environmental monitoring and biological research (Zhou et al., 2012).

Enzymatic Synthesis and Polymer Chemistry : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound related to Ethyl 4-sulfanylcyclohexane-1-carboxylate, has been used in enzymatic synthesis in polymer chemistry, demonstrating its potential in the development of new polymeric materials (Pang et al., 2003).

Ethylene Biosynthesis in Plants : Research on 1-aminocyclopropane-1-carboxylic acid, a compound structurally related to Ethyl 4-sulfanylcyclohexane-1-carboxylate, has revealed its role as an ethylene precursor in plants. This understanding is crucial for agricultural science, particularly in controlling plant growth and fruit ripening (Polko & Kieber, 2019).

Propriétés

IUPAC Name |

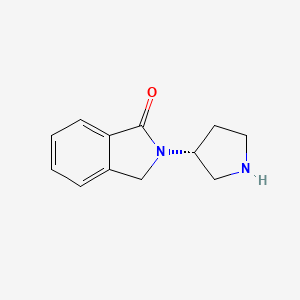

ethyl 4-sulfanylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2S/c1-2-11-9(10)7-3-5-8(12)6-4-7/h7-8,12H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDQLBQXWCFSTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-sulfanylcyclohexane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-Benzyl-2-[(2-chloroacetyl)amino]-3-methylbutanamide](/img/structure/B2517184.png)

![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2517194.png)

![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2517197.png)

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)